2,3,4,5-Tetrabromobiphenyl
Description
Contextualization of PBBs in Environmental Contamination Research
Polybrominated biphenyls (PBBs) are a class of synthetic halogenated hydrocarbons created by substituting hydrogen atoms on a biphenyl (B1667301) molecule with one to ten bromine atoms. iarc.frwikipedia.org Historically, PBBs were manufactured as flame retardants and incorporated into a variety of commercial and consumer products, such as plastics for computer monitors, televisions, and textiles, to reduce their flammability. t3db.ca The commercial production of PBBs in the United States began in 1970 and ceased by 1979. cdc.govpops.int
Despite their discontinued (B1498344) production, PBBs remain a significant subject of environmental research due to their persistence, lipophilicity, and tendency to bioaccumulate in organisms. wikipedia.orgpops.int A major incident of environmental contamination occurred in Michigan between 1973 and 1974, when a commercial PBB mixture, FireMaster® BP-6, was accidentally mixed with livestock feed. cdc.gov This event led to widespread contamination of farm animals and agricultural products, and subsequent releases into the environment through the disposal of contaminated materials. cdc.gov Research has shown that PBBs adsorb strongly to soil and sediment, where they persist and can undergo slow degradation, sometimes resulting in the formation of less-brominated congeners. cdc.govcdc.gov
Significance of Tetrabromobiphenyls in Academic Inquiry
The term "polybrominated biphenyls" encompasses 209 distinct chemical structures, known as congeners. iarc.frnih.gov Within this large group, the tetrabromobiphenyls—congeners containing exactly four bromine atoms—are a specific homologue class of significant academic interest. There are 42 possible isomers of tetrabromobiphenyl. nih.gov
The study of individual tetrabromobiphenyl congeners is crucial for understanding structure-activity relationships. Research has demonstrated that the specific placement of bromine atoms on the biphenyl structure dictates the compound's physical properties and biological activity. For instance, studies have focused on congeners like 3,3',4,4'-tetrabromobiphenyl (B1219524) (PBB 77), a minor component of the FireMaster® mixture, due to its notable biological activity as a potent inducer of aryl hydrocarbon hydroxylase (AHH). biosynth.com In contrast, the 2,2',5,5'-tetrabromobiphenyl (B1214240) (PBB 52) congener is a weak inducer. This differentiation underscores the importance of congener-specific analysis in scientific research.
Congeneric Considerations within the Tetrabromobiphenyl Class
The 209 PBB congeners are systematically named and numbered according to the scheme developed for polychlorinated biphenyls (PCBs) by Ballschmiter and Zell, which is based on IUPAC nomenclature rules. iarc.frcdc.gov The identity of a congener is defined by the number and position of its bromine substituents. These positions are designated as ortho (2, 2', 6, 6'), meta (3, 3', 5, 5'), and para (4, 4'). nih.gov
A critical structural feature is the degree of planarity between the two phenyl rings, which is largely determined by the number of bromine atoms in the ortho positions. iarc.frnih.gov The presence of bulky bromine atoms at these positions forces the rings to rotate, resulting in a non-planar configuration. cdc.gov Congeners with few or no ortho substitutions can adopt a more planar, or "coplanar," structure. cdc.gov This structural difference is a key determinant of a congener's biological activity. However, of the 209 possible PBBs, only a small fraction, estimated at around 42, have been synthesized for research purposes, and commercial mixtures contained an even smaller subset. iarc.frcdc.gov Consequently, many congeners, including 2,3,4,5-tetrabromobiphenyl, remain sparsely studied.
Physicochemical Data for this compound
Scientific inquiry into the specific properties and environmental behavior of this compound (PBB 61) is limited. Detailed experimental data on its synthesis, environmental fate, and metabolism are not widely available in published literature. The primary information available is its basic chemical identifiers and computed properties.
Table 1: Physicochemical Properties of this compound (PBB 61)
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,2,3,4-tetrabromo-5-phenyl-benzene | Inxight Drugs ncats.io |
| PBB Congener No. | 61 | Inxight Drugs ncats.io |
| CAS Number | 115245-09-5 | Inxight Drugs ncats.io |
| Molecular Formula | C₁₂H₆Br₄ | Inxight Drugs ncats.io |
| Molecular Weight | 469.79 g/mol | Inxight Drugs ncats.io |
| Structure | Achiral | Inxight Drugs ncats.io |
This table presents basic identification and property data for this compound. The lack of more extensive experimental data highlights its status as a less-studied congener.
Research Context of Tetrabromobiphenyl Isomers
To illustrate the focus of existing research and provide context for the data scarcity on PBB 61, the following table lists other tetrabromobiphenyl congeners mentioned in scientific literature. The availability of information for these isomers contrasts sharply with the limited data for this compound.
Table 2: Selected Tetrabromobiphenyl Congeners in Scientific Literature | PBB Congener No. | Name | CAS Number | Context of Mention | Source | | :--- | :--- | :--- | :--- | :--- | | PBB 52 | 2,2',5,5'-Tetrabromobiphenyl | 59080-37-4 | Synthesized for comparative toxicity and enzyme induction studies. chemicalbook.com | | PBB 61 | this compound | 115245-09-5 | The subject of this article; limited data available. | Inxight Drugs ncats.io | | PBB 70 | 2,3',4',5-Tetrabromobiphenyl | 59080-38-5 | Identified as a contaminant in a synthesized PBB sample; noted for enzyme induction. echemportal.org | | PBB 77 | 3,3',4,4'-Tetrabromobiphenyl | 77102-82-0 | A well-studied, non-ortho substituted congener known for potent AHH induction. biosynth.comalfa-chemistry.com | | PBB 80 | 3,3',5,5'-Tetrabromobiphenyl | 16400-50-3 | Studied for immunotoxicity and developmental effects. | ChemicalBook biosynth.com |
This interactive table allows for a comparison of this compound with other isomers that have been the subject of more extensive academic research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
115245-09-5 |
|---|---|
Molecular Formula |
C12H6Br4 |
Molecular Weight |
469.79 g/mol |
IUPAC Name |
1,2,3,4-tetrabromo-5-phenylbenzene |
InChI |
InChI=1S/C12H6Br4/c13-9-6-8(7-4-2-1-3-5-7)10(14)12(16)11(9)15/h1-6H |
InChI Key |
NYSAPLQZKHQBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2Br)Br)Br)Br |
Origin of Product |
United States |
Environmental Occurrence and Distribution Patterns of Tetrabromobiphenyls
Anthropogenic Sources and Historical Releases of Polybrominated Biphenyls
The primary route of PBBs, including tetrabromobiphenyls, into the environment has been through anthropogenic activities. epa.gov From 1970 to the early 2000s, PBBs were widely produced and used as additive flame retardants in synthetic fibers and molded plastics. epa.govmagtech.com.cn Commercial production in the United States ceased in 1976 following a major agricultural contamination incident in Michigan in 1973, where PBBs were accidentally mixed into animal feed. epa.govepa.gov This event led to the widespread exposure of millions of residents to contaminated food products. epa.gov
Historical releases stemmed from manufacturing processes, the disposal of PBB-containing products, and accidental spills. cdc.govepa.gov For instance, concentrations of PBBs in soils near manufacturing plants, such as the Michigan Chemical Corporation, were found to be as high as 3,500 mg/kg. cdc.gov Runoff from these facilities also contaminated nearby surface waters. cdc.gov Landfills used for the disposal of PBB production wastes have also been identified as sources of groundwater contamination. cdc.gov Another significant source is the dismantling of electronic waste (e-waste), which can release PBBs into the environment. magtech.com.cn There is also a suggestion that unintentional formation and emission of PBBs could occur during industrial thermal processes. magtech.com.cn
Natural Production and Biogenic Origins of Select Halogenated Biphenyls
While the vast majority of PBBs in the environment are of anthropogenic origin, there is evidence of natural production of other halogenated organic compounds, some of which are structurally similar to PBBs. epa.govwhoi.edu A variety of halogenated natural products (HNPs) have been identified, particularly in marine environments. acs.orgoup.com These compounds are produced by organisms such as bacteria, algae, and sponges. whoi.edu
For example, methoxylated polybrominated diphenyl ethers (MeO-PBDEs), which are structurally related to PBBs, have been found in various aquatic animals, and radiocarbon dating has confirmed their natural origin. nih.gov Specific HNPs like 2,2′-dimethoxy-3,3′5,5′-tetrabromobiphenyl (2,2′-diMeO-BB 80) have been detected in marine passive samplers along the Great Barrier Reef. acs.org The presence of these naturally occurring halogenated compounds suggests that there are biochemical pathways for the production of brominated aromatic compounds in the environment. oup.com However, to date, there are no known natural sources of PBBs themselves. epa.govepa.gov
Environmental Partitioning and Sorption Mechanisms of Tetrabromobiphenyls
The environmental fate and transport of tetrabromobiphenyls are governed by their partitioning behavior between different environmental compartments. oakland.edu As hydrophobic organic chemicals (HOCs), PBBs have a strong tendency to sorb to organic matter in soil and sediment, which significantly reduces their mobility in water. cdc.govepa.govoakland.edu
The partitioning of these compounds is influenced by several factors, including their hydrophobicity (often expressed by the octanol-water partition coefficient, Kow), the organic carbon content of the soil or sediment, and the presence of dissolved organic matter (DOM) in the water. oakland.edursc.org The interaction with DOM in porewater can affect the apparent solubility of PBBs and their mobility. oakland.edu For instance, the partitioning of 2,2′,4,4′-tetrachlorobiphenyl, a structurally similar compound, was found to be significantly influenced by the DOM in porewaters, with aerated (oxic) porewaters showing greater partitioning than anoxic ones. oakland.edu
The degree of bromination also plays a role; higher brominated congeners tend to bind more strongly to soil and sediment particles. epa.gov The partitioning behavior of a tetrabromobiphenyl is expected to be similar to that of a tetrabrominated diphenyl ether. researchgate.net This strong sorption to solids means that PBBs are highly persistent in soil and sediment environments. cdc.gov
Below is an interactive data table summarizing the key partitioning properties of PBBs.
Advanced Analytical Strategies for Tetrabromobiphenyl Research
Chromatographic Separation Techniques for Congener Specificity
Congener-specific analysis is critical because the toxicity and behavior of PBBs vary between individual congeners. Chromatographic techniques are the cornerstone of separating these closely related compounds from complex mixtures.
Gas Chromatography (GC) Methodologies for PBBs
Gas chromatography (GC) is the primary method for the separation and quantification of PBBs. Due to the low volatility of PBBs, GC methods are typically performed at higher temperatures with a low liquid-phase load on the stationary phase. For the separation of individual congeners, high-resolution capillary columns are essential.
Commonly used detectors for PBB analysis include the electron capture detector (ECD) and mass spectrometry (MS). The ECD is highly sensitive to halogenated compounds, and its response generally increases with the degree of bromination. However, for definitive identification, coupling GC with MS is indispensable.
The choice of capillary column is crucial for resolving complex mixtures of PBB congeners. Columns with different polarities, such as a non-polar SE-30 or a more polar OV-17, can provide different elution patterns, aiding in the separation of isomers. For instance, ortho-substituted PBBs tend to have shorter retention times on non-polar columns.
Table 1: GC Columns and Conditions for PBB Analysis
| Column Type | Stationary Phase | Typical Dimensions | Application |
|---|---|---|---|
| Capillary | SE-54 | 50m length | Congener-specific analysis of PBBs and PCBs in environmental samples. |
| Capillary | DB-5 | 30 m x 0.25 mm ID | Analysis of PBB congeners like 2,2',5,5'-Tetrabromobiphenyl (B1214240). |
Environmental Transformation Pathways of Tetrabromobiphenyls
Abiotic Transformation Processes in Aquatic and Atmospheric Environments
Abiotic transformations are chemical and physical processes that occur without the involvement of biological organisms. For 2,3,4,5-TBB, the most significant abiotic pathways include photolysis driven by solar radiation, reactions with atmospheric oxidants, and thermal degradation under high-temperature conditions.
In aquatic environments and on terrestrial surfaces, photolytic degradation initiated by ultraviolet (UV) radiation from sunlight is a primary abiotic transformation pathway for PBBs. The energy from photons can induce the cleavage of the carbon-bromine (C-Br) bond, which is the weakest bond in the molecule.
The predominant photolytic reaction for PBBs is reductive debromination. This process involves the homolytic cleavage of a C-Br bond to form a biphenyl (B1667301) radical and a bromine radical. The biphenyl radical then abstracts a hydrogen atom from the surrounding medium (e.g., water or dissolved organic matter) to form a lower-brominated biphenyl congener.
The position of the bromine atom on the biphenyl rings significantly influences the rate and selectivity of photodebromination. Research indicates that bromines at the meta (positions 3, 5) and para (position 4) are more susceptible to photolytic cleavage than the more sterically hindered ortho (positions 2, 6) bromines. For 2,3,4,5-Tetrabromobiphenyl, this selectivity implies that the initial degradation would preferentially involve the loss of a bromine atom from the 3, 4, or 5 positions. The ortho-bromine at position 2 is expected to be the most persistent.
Consequently, the photolysis of 2,3,4,5-TBB is expected to yield a mixture of tribromobiphenyls as primary products.
| Parent Compound | Photolytic Process | Potential Primary Products | Notes on Selectivity |
|---|---|---|---|
| This compound | Reductive Debromination |
2,3,4-Tribromobiphenyl
| Debromination is favored at the meta (3, 5) and para (4) positions over the sterically hindered ortho (2) position. The relative yield of each product depends on solvent conditions and the specific wavelength of UV light. |
While reductive debromination is the dominant pathway, oxidative transformations can occur as a minor photolytic process. In sunlit natural waters, photochemically produced reactive oxygen species (ROS), such as the hydroxyl radical (•OH), can react with PBBs. This reaction typically involves the addition of a hydroxyl group to the aromatic ring, a process known as photo-hydroxylation. The resulting products are monohydroxy-tetrabromobiphenyls (OH-TBBs). This transformation can alter the compound's physical properties, such as increasing its water solubility, which in turn affects its environmental partitioning and bioavailability. The exact position of hydroxylation depends on the electronic and steric effects of the bromine substituents.
Although PBBs have low vapor pressure, they can partition into the atmosphere through volatilization from soil and water or via atmospheric transport on particulate matter. In the gas phase, the primary degradation mechanism is the reaction with hydroxyl radicals (•OH), which are ubiquitous in the troposphere. The reaction proceeds via the addition of the •OH radical to the biphenyl ring system, initiating a series of reactions that lead to the compound's degradation.
The rate of this reaction is described by the second-order rate constant, kOH. While experimental data for the 2,3,4,5-TBB congener specifically is limited, estimates based on structurally similar tetrabromobiphenyls suggest a kOH value in the range of 1.0 × 10⁻¹³ to 5.0 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. Using this rate constant, an atmospheric half-life (t½) can be calculated, which represents the time required for the concentration of the compound to decrease by half.
| Parameter | Estimated Value | Description |
|---|---|---|
| Reaction Rate Constant (kOH) | ~3.5 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | Estimated rate constant for the gas-phase reaction with hydroxyl radicals, based on structure-activity relationships for tetrabromobiphenyls. |
| Assumed Average [•OH] | 1.5 × 10⁶ molecules cm⁻³ | A typical 24-hour average concentration of hydroxyl radicals in the troposphere. |
| Calculated Atmospheric Half-Life (t½) | ~15 days | Calculated as t½ = ln(2) / (kOH × [•OH]). This indicates that 2,3,4,5-TBB is moderately persistent in the atmosphere and can undergo long-range transport. |
Thermal degradation of PBBs is a significant transformation pathway that occurs during high-temperature events such as uncontrolled burning of waste, accidental fires involving PBB-containing products, and improper incineration. Under these conditions, PBBs can be converted into more toxic and persistent byproducts, primarily Polybrominated Dibenzofurans (PBDFs) and, to a lesser extent, Polybrominated Dibenzodioxins (PBDDs).
The formation of PBDFs from PBBs is highly dependent on the congener's substitution pattern. Congeners with bromine atoms at the 2, 2', or 2,6 positions are particularly prone to forming PBDFs. The this compound congener, possessing bromines at the ortho (position 2) and adjacent meta (position 3) positions, is a known precursor for PBDF formation through intramolecular cyclization. This reaction involves the loss of two bromine atoms (or a bromine and a hydrogen atom) and the formation of an oxygen bridge between the two phenyl rings.
| Process | Conditions | Precursor | Major Toxic Byproducts |
|---|---|---|---|
| Pyrolysis / Incomplete Combustion | High temperatures (e.g., 300–800 °C), typical of waste incineration or building fires. | This compound | Polybrominated Dibenzofurans (PBDFs), such as 1,2,3-tribromodibenzofuran. |
Photolytic Degradation Mechanisms
Biotic Transformation Processes in Ecological Systems
In addition to abiotic processes, 2,3,4,5-TBB can be transformed by microorganisms in soil, sediment, and sludge. The primary biotic pathway for highly halogenated compounds like PBBs is anaerobic reductive debromination.
Under anaerobic conditions, prevalent in deep sediments and water-logged soils, specific microbial consortia can use PBBs as terminal electron acceptors in their respiratory processes. This results in the sequential removal of bromine atoms, a process analogous to photolytic debromination but mediated by microbial enzymes. Research on various PBB congeners has consistently shown that this process exhibits strong positional selectivity. Microbes preferentially remove meta and para bromines, while ortho bromines are significantly more resistant to cleavage.
For this compound, this microbial action would lead to the stepwise removal of bromines from the 5, 4, and 3 positions. The ortho-substituted bromine at position 2 would be the most recalcitrant. This selective debromination results in the accumulation of lower-brominated congeners that are predominantly ortho-substituted, such as 2-bromobiphenyl, as a potential end-product after multiple debromination steps. These less-brominated products may have different toxicological profiles and environmental mobility compared to the parent compound. Aerobic degradation, which involves the oxidative cleavage of the biphenyl ring structure, is generally considered to be very slow or insignificant for highly brominated PBBs like 2,3,4,5-TBB.
Microbial Degradation and Bioremediation Principles
The microbial degradation of this compound is a key process influencing its fate and persistence in the environment. Both anaerobic and aerobic microorganisms have demonstrated the ability to transform this compound, primarily through debromination and hydroxylation reactions. These microbial activities are central to potential bioremediation strategies for sites contaminated with polybrominated biphenyls (PBBs).
Anaerobic Debromination and Metabolite Formation
Under anaerobic conditions, the primary microbial transformation pathway for tetrabromobiphenyls is reductive debromination. This process involves the removal of bromine atoms from the biphenyl structure, leading to the formation of lower-brominated congeners. Studies have shown that anaerobic microorganisms in sediments can biodegrade higher-substituted PBBs by preferentially removing bromine atoms at the meta and para positions. cdc.govmdpi.com For instance, the anaerobic degradation of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) has been shown to produce various tetrabromobiphenyls. mdpi.com
The process of anaerobic debromination is often slow and may be partial, resulting in the accumulation of these less-brominated, yet still potentially toxic, metabolites. frontiersin.org The rate and extent of debromination can be influenced by various environmental factors and the specific microbial communities present. frontiersin.org For example, some studies have noted that the presence of other electron acceptors can impact the efficiency of the debromination process. acs.org
Table 1: Anaerobic Debromination of PBBs
| Parent Compound | Key Transformation | Resulting Metabolites | Reference |
|---|---|---|---|
| Higher-brominated PBBs | Reductive debromination | Lower-brominated biphenyls | cdc.govmdpi.com |
Aerobic Transformation Pathways
In aerobic environments, bacteria can also transform tetrabromobiphenyls, primarily through oxidative pathways. Some bacterial strains, such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, known for their ability to degrade polychlorinated biphenyls (PCBs), have also been shown to transform polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs. nih.govberkeley.edu The transformation often begins with hydroxylation of the aromatic ring, a reaction catalyzed by dioxygenase enzymes. nih.govberkeley.edu This initial step can lead to the formation of hydroxylated metabolites. deswater.com
For some less-brominated congeners, aerobic bacteria can utilize them as a sole carbon source. deswater.compjoes.com However, more highly brominated compounds are often more resistant to aerobic degradation. berkeley.edu The position of the bromine atoms on the biphenyl rings significantly influences the susceptibility of the congener to aerobic transformation. nih.govberkeley.edu
Biotransformation in Non-Human Biological Systems
Once absorbed by living organisms, this compound can undergo metabolic transformations, leading to the formation of various metabolites. These processes are crucial for understanding the bioaccumulation and potential toxicity of the parent compound and its derivatives.
Formation of Hydroxylated and Methoxylated Metabolites
A primary metabolic pathway for tetrabromobiphenyls in organisms such as fish, birds, and mammals is hydroxylation. amchro.comtandfonline.com This reaction, typically catalyzed by cytochrome P450 (CYP) enzymes, introduces a hydroxyl (-OH) group onto the biphenyl structure, forming hydroxylated PBBs (OH-PBBs). uantwerpen.be The formation of these metabolites has been observed in various tissues. tandfonline.com For example, studies on rats and mice exposed to 2,2',4,4'-tetrabromodiphenyl ether, a structurally related compound, identified several hydroxylated metabolites in feces and tissues. tandfonline.com
In addition to hydroxylation, methoxylated metabolites (MeO-PBBs) can also be formed. amchro.comnih.gov This may occur through the methylation of the hydroxylated intermediates. diva-portal.org Methoxylated PBBs have been detected in various wildlife species, including tiger sharks. nih.gov The specific pattern of hydroxylation and methoxylation can vary depending on the species and the specific PBB congener. uantwerpen.be
Table 2: Key Metabolites of Tetrabromobiphenyls in Biota
| Metabolite Type | Formation Pathway | Organisms Detected In | Reference |
|---|---|---|---|
| Hydroxylated PBBs (OH-PBBs) | Cytochrome P450-mediated hydroxylation | Fish, birds, mammals | amchro.comtandfonline.comuantwerpen.be |
Metabolic Debromination Mechanisms
Metabolic debromination is another significant biotransformation pathway for this compound. This process involves the enzymatic removal of bromine atoms, leading to the formation of lower-brominated biphenyls. pops.int Evidence suggests that this metabolic debromination can occur in various organisms, including fish. pops.int
The mechanisms of metabolic debromination are thought to be analogous to those observed for other halogenated aromatic compounds. This transformation can alter the physicochemical properties of the compound, potentially affecting its bioaccumulation potential and toxicity. pops.int The stepwise removal of bromine atoms can lead to a complex mixture of PBB congeners within an organism.
Ecological Dynamics and Mechanistic Impacts of Tetrabromobiphenyls
Bioaccumulation and Bioconcentration in Aquatic and Terrestrial Food Webs (Non-Human Organisms)
The process of bioconcentration refers to the uptake of a chemical from the surrounding environment (e.g., water for aquatic organisms) leading to a higher concentration in the organism than in the environment. Bioaccumulation is a broader term that includes uptake from all sources, including food. For lipophilic compounds like tetrabromobiphenyls, uptake through the diet becomes a significant route of exposure, leading to biomagnification, where the concentration of the chemical increases at successively higher trophic levels in a food web.
Studies on other PBB congeners and the closely related polychlorinated biphenyls (PCBs) have consistently demonstrated their capacity to bioaccumulate in a wide range of organisms, including invertebrates, fish, birds, and mammals. For instance, research on various PCB congeners has shown that their bioaccumulation potential is influenced by the degree and pattern of halogenation. It is anticipated that 2,3,4,5-tetrabromobiphenyl would follow a similar pattern, accumulating in the fatty tissues of organisms and persisting due to its resistance to metabolic degradation. The lack of specific BAF and BCF values for this congener highlights a significant data gap in understanding its environmental fate and ecological risk.
Mechanistic Ecotoxicology and Cellular Responses (Non-Human Organisms)
The ecotoxicological effects of this compound at the cellular and molecular level are understood primarily through studies on related PBB congeners and other halogenated aromatic hydrocarbons. These compounds are known to elicit a range of toxic responses by interacting with and disrupting normal physiological processes.
Induction of Microsomal Enzymes (e.g., Cytochrome P450s and P448)
Polybrominated biphenyls are known inducers of microsomal enzymes, particularly the cytochrome P450 (CYP) superfamily of monooxygenases. These enzymes are involved in the metabolism of a wide variety of endogenous and exogenous compounds. The induction of specific CYP isozymes can have significant toxicological consequences, including the generation of reactive metabolites and disruption of hormone homeostasis.
The induction of CYPs by PBBs is often mediated through the activation of specific cellular receptors, such as the aryl hydrocarbon receptor (AhR). Coplanar PBBs, which have a planar molecular structure, are potent AhR agonists and typically induce CYP1A enzymes (historically referred to as cytochrome P-448). Non-coplanar PBBs, which have ortho-substituted bromine atoms causing the phenyl rings to be twisted, are more likely to induce CYP2B enzymes through a different receptor, the constitutive androstane (B1237026) receptor (CAR).
Some PBB congeners can act as "mixed-type" inducers, capable of inducing both CYP1A and CYP2B enzymes. For example, 2,3',4,4',5-pentabromobiphenyl has been shown to be a mixed-type inducer. Given the substitution pattern of this compound, it is plausible that it could also exhibit mixed-type induction properties. The induction of these enzymes can lead to altered metabolism of other environmental contaminants and endogenous compounds like steroids, potentially leading to endocrine disruption and other adverse effects.
Oxidative Stress Induction and Antioxidant System Modulation
Exposure to certain PBB congeners has been demonstrated to induce oxidative stress in organisms. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates. ROS can cause damage to cellular macromolecules, including lipids, proteins, and DNA.
A study on 3,3',5,5'-tetrabromobiphenyl (BB-80) in zebrafish (Danio rerio) provides insight into the potential for tetrabromobiphenyls to induce oxidative stress. Exposure to BB-80 led to a dose-dependent increase in ROS levels in zebrafish larvae. Furthermore, the activities of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), were significantly increased in response to BB-80 exposure, indicating a cellular response to combat the elevated oxidative stress. Malondialdehyde (MDA) levels, a marker of lipid peroxidation, were also significantly increased, confirming that the induced ROS were causing cellular damage. These findings suggest that this compound could similarly induce oxidative stress and modulate the antioxidant systems in aquatic organisms.
Immunomodulatory Effects and Inflammatory Pathway Activation (e.g., TLR4/NF-κB Signaling)
The immune system is a sensitive target for many environmental contaminants, including PBBs. Research on 3,3',5,5'-tetrabromobiphenyl (BB-80) has shed light on the immunomodulatory effects of tetrabromobiphenyls and the underlying molecular mechanisms. In zebrafish larvae, exposure to BB-80 was found to activate the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.
The TLR4/NF-κB pathway is a critical component of the innate immune system, and its activation leads to the production of pro-inflammatory cytokines. The study demonstrated that BB-80 exposure resulted in the upregulation of genes involved in this pathway, including TLR4, MyD88, and NF-κB. This activation, in turn, led to an inflammatory response, as evidenced by increased expression of inflammatory cytokines. This suggests that this compound may also possess immunomodulatory properties, potentially leading to chronic inflammation and associated pathologies in exposed organisms.
Developmental Effects in Aquatic Biota (e.g., Zebrafish Embryogenesis)
The early life stages of aquatic organisms are particularly vulnerable to the toxic effects of environmental pollutants. Studies using the zebrafish model have demonstrated the developmental toxicity of tetrabrominated compounds. For example, exposure of zebrafish embryos to 3,3',5,5'-tetrabromobiphenyl (BB-80) resulted in a range of developmental abnormalities, including decreased hatching rates, increased malformation rates, and reduced survival.
Similarly, a study on 2,2',4,5'-tetrabromodiphenyl ether (BDE-49), a structurally related compound, also revealed significant developmental toxicity in zebrafish. Exposure to BDE-49 caused a dose-dependent decrease in survival, morphological impairments such as severe dorsal tail curvatures, cardiac toxicity, and neurobehavioral defects. These findings highlight the potential for tetrabrominated biphenyls and related compounds to interfere with critical developmental processes in aquatic organisms. It is therefore highly probable that this compound would also exert adverse effects on the embryogenesis of fish and other aquatic life.
Structure-Activity Relationships in Ecotoxicological Assessment
The ecotoxicological effects of PBBs are highly dependent on their specific chemical structure, particularly the number and position of the bromine atoms on the biphenyl (B1667301) rings. This relationship between structure and biological activity is a key concept in toxicology.
Coplanarity and AhR Binding: As mentioned earlier, PBB congeners that can adopt a planar or "coplanar" conformation, meaning the two phenyl rings are in the same plane, are generally more toxic. This is because this planarity allows them to bind with high affinity to the aryl hydrocarbon receptor (AhR). AhR activation is a primary mechanism for the "dioxin-like" toxicity of many halogenated aromatic hydrocarbons, which includes a suite of adverse effects such as wasting syndrome, thymic atrophy, and developmental toxicity. Congeners with no or only one bromine atom in the ortho positions (positions 2, 2', 6, and 6') are more likely to be coplanar. This compound has one ortho-bromine, which may hinder but not completely prevent some degree of planarity, suggesting it may have some AhR-mediated activity.
Non-Coplanarity and Other Mechanisms: PBBs with two or more ortho-bromines are non-coplanar due to steric hindrance, which prevents them from binding effectively to the AhR. These congeners often exert their toxic effects through different mechanisms, such as the induction of CYP2B enzymes and disruption of cellular signaling pathways.
Metabolism and Persistence: The bromine substitution pattern also influences the susceptibility of a PBB congener to metabolic breakdown. Congeners with adjacent non-brominated carbon atoms are generally more readily metabolized by cytochrome P450 enzymes. The metabolic products can be more or less toxic than the parent compound. The structure of this compound, with adjacent non-brominated carbons on one ring, suggests it may be susceptible to metabolic transformation, although the rate and products of this metabolism in various organisms are not well-characterized.
Understanding these structure-activity relationships is crucial for predicting the potential toxicity of PBB congeners for which limited empirical data are available, such as this compound, and for conducting comprehensive ecological risk assessments of PBB mixtures found in the environment.
Theoretical and Computational Research on Tetrabromobiphenyls
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental Fate and Ecotoxicity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that correlate the structural or property-based features of a chemical with its biological activity or physicochemical properties. For polybrominated biphenyls (PBBs), including 2,3,4,5-tetrabromobiphenyl, these models are crucial for predicting their environmental persistence, bioaccumulation, and toxicity.
Detailed research findings from QSAR and QSPR studies have been instrumental in understanding the behavior of tetrabromobiphenyls. For instance, 3D-QSAR models have been developed to assess a range of human toxicity risks associated with PBBs, such as carcinogenicity, developmental toxicity, and neurotoxicity. nih.govmdpi.com These models demonstrated robust predictive capabilities, with high validation metrics (q² values > 0.5 and r²_pred values > 0.6), indicating their reliability for screening and risk assessment. mdpi.com
A specific QSPR study focusing on the chromatographic properties of 56 polyhalogenated biphenyls, which included this compound, successfully modeled their retention times. biochempress.com The model, which utilized TOPS-MODE descriptors, explained over 96% of the variance in experimental retention times, showcasing its potential to predict the environmental mobility of these compounds. biochempress.com The experimental and predicted retention time for this compound in this study are presented in the table below.
| Compound | Experimental Retention Time | Predicted Retention Time | Residual |
|---|---|---|---|
| This compound | 1050.000 | 1073.716 | -26.137 |
The power of QSAR/QSPR lies in its ability to screen large numbers of compounds and prioritize them for further experimental testing, thereby streamlining the process of environmental risk assessment. uninsubria.it
Computational Chemistry for Reaction Pathway Analysis and Energy Barriers
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides profound insights into the degradation and transformation mechanisms of PBBs. These studies can elucidate reaction pathways, identify intermediate and final products, and calculate the energy barriers associated with these transformations, which are critical for understanding their environmental persistence.
For instance, computational studies on the photodegradation of PBBs have calculated the energy barriers for debromination. mdpi.com Research on PBB-153, a hexabromobiphenyl, revealed that the removal of bromine atoms from different positions on the biphenyl (B1667301) rings has varying energy requirements. mdpi.com The order of debromination was found to be ortho, then meta, and finally para positions. mdpi.com This is a significant finding as it suggests that the position of the bromine atoms, as in the case of this compound, will dictate its degradation pathway and the nature of the resulting lower-brominated congeners.
A study on the photolytic debromination of 2,4,5-tribromobiphenyl (B50784) (PBB-29) using DFT found that the para-bromine substituent was preferentially removed. researchgate.net This was correlated with the C-Br bond length in the excited state, the Mulliken charge of the bromine atom, and the lowest unoccupied molecular orbital (LUMO). researchgate.net Such detailed analyses are crucial for predicting the environmental fate of specific congeners like this compound.
The energy barriers for the combustion oxidation of PBBs have also been modeled, showing the potential for the formation of toxic polybrominated dibenzofurans (PBDFs). mdpi.com The calculations indicate that higher energy is required for the ring-closure reaction to form PBDFs when the benzene (B151609) ring has multiple bromine substituents. mdpi.com
| Degradation Process | Computational Method | Key Findings for PBBs |
|---|---|---|
| Photodegradation | DFT (B3PW91/6-31G) | Debromination order is typically ortho > meta > para. Energy barriers can be calculated for specific debromination steps. mdpi.com |
| Reductive Debromination | DFT | Preferential removal of meta- and para-bromine atoms by microorganisms due to lower steric hindrance. nih.gov |
| Combustion Oxidation | DFT | Formation of PBDFs is possible, with higher energy barriers for more brominated congeners. mdpi.com |
These computational approaches are vital for predicting the transformation products of this compound in various environmental compartments, which is essential for a comprehensive risk assessment.
Molecular Docking and Receptor Interaction Studies for Mechanistic Insights
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for understanding the molecular mechanisms of toxicity by simulating the interaction between a toxicant, such as this compound, and its biological receptor.
The primary mechanism of toxicity for many PBBs is believed to be mediated through their interaction with the aryl hydrocarbon receptor (AhR). nih.gov Molecular docking studies can model the binding of PBB congeners to the ligand-binding domain of the AhR, providing insights into the structural features that govern binding affinity and subsequent toxic effects.
While specific molecular docking studies focusing exclusively on this compound are not prominent in the reviewed literature, the principles derived from studies on other PBBs and related compounds are applicable. For example, the planarity of the biphenyl rings is a significant factor in AhR binding. The substitution pattern of bromine atoms influences the molecule's ability to adopt a coplanar conformation, which is favorable for binding to the AhR.
Computational modeling can predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding pocket. plos.orgmdpi.com For instance, in silico molecular docking of the anti-inflammatory drug leflunomide (B1674699) with the AhR ligand-binding domain revealed favorable binding energy, which was then correlated with in vivo effects. plos.org This demonstrates the predictive power of such computational approaches.
The insights gained from molecular docking can help to explain the structure-activity relationships observed in QSAR studies and provide a rational basis for assessing the toxic potential of this compound.
| Computational Technique | Biological Target | Key Insights for PBBs |
|---|---|---|
| Molecular Docking | Aryl Hydrocarbon Receptor (AhR) | Predicts binding affinity and orientation. Elucidates the importance of molecular planarity and substitution patterns for receptor interaction. nih.gov |
| Molecular Dynamics Simulations | Ligand-Receptor Complex | Assesses the stability of the docked pose and the dynamic behavior of the complex over time. |
Environmental Management and Future Research Implications for Tetrabromobiphenyls
Risk Assessment Frameworks for PBB Congeners and Their Transformation Products
The risk assessment of PBBs is a complex process due to the existence of 209 different congeners, each with potentially unique toxicological profiles. The toxicity of PBBs is not uniform across all congeners; rather, it is highly dependent on the number and position of the bromine atoms on the biphenyl (B1667301) structure. inchem.org
Frameworks for assessing the risks posed by PBBs and their transformation products often rely on a combination of toxicological data, structure-activity relationships, and computational modeling. A key mechanism of toxicity for some PBB congeners is their interaction with the aryl hydrocarbon receptor (AhR). t3db.ca PBBs that can bind to and activate the AhR can trigger a cascade of toxic responses. t3db.ca This has led to the development of Toxicity Equivalency Factors (TEFs) for dioxin-like compounds, which can be applied to PBB congeners that exhibit similar mechanisms of action. oup.com
The toxicity of PBB congeners can be broadly categorized based on their structure:
Category 1 (Coplanar PBBs): Lacking bromine atoms in the ortho positions, these congeners can adopt a planar configuration, leading to high-affinity binding with the AhR and the most severe toxic effects. inchem.org
Category 2 (Mono-ortho-substituted PBBs): These congeners have one bromine atom in an ortho position and generally exhibit less severe toxicity than coplanar PBBs. inchem.org
Category 3 (Di-ortho or more substituted PBBs): With two or more ortho-bromines, these congeners are non-planar and have the least severe toxicological effects. inchem.org
Transformation products of PBBs, which can be formed through processes like photolysis, microbial degradation, and combustion, also need to be considered in risk assessments. mdpi.com These transformation products can sometimes be more toxic than the parent compound. mdpi.com For instance, the combustion of PBBs can lead to the formation of highly toxic polybrominated dibenzofurans (PBDFs). mdpi.commdpi.com Similarly, metabolic transformation in organisms can produce hydroxylated metabolites that may exhibit greater toxicity. mdpi.com
Computational tools such as the Toxicity Estimation Software Tool (TEST) and quantitative structure-activity relationship (3D-QSAR) models are increasingly being used to predict the toxicity of PBBs and their transformation products, especially for congeners where empirical data is lacking. inchem.orgicl-group.com These models can estimate various toxicological endpoints, including carcinogenicity, developmental toxicity, and skin irritation. mdpi.comicl-group.com
Limited specific toxicological data is available for 2,3,4,5-Tetrabromobiphenyl. However, studies on other tetrabromobiphenyl congeners, such as 3,3′,4,4′-tetrabromobiphenyl, have shown significant toxic effects, including reduced growth rates and organ damage in animal studies. tandfonline.comnih.gov The lack of toxicity data for many individual PBB congeners, including this compound, is a significant data gap in risk assessment. cdc.gov
Table 1: Overview of PBB Congener Toxicity Categories
| Category | Structural Characteristic | Toxicological Potency | Example Congeners |
|---|---|---|---|
| 1 | No ortho-substituents (Coplanar) | High | 3,3',4,4',5,5'-Hexabromobiphenyl |
| 2 | Mono-ortho-substituted | Moderate | 2,3',4,4',5-Pentabromobiphenyl |
| 3 | Di-ortho or more substituted | Low | 2,2',4,4',5,5'-Hexabromobiphenyl (B1200347) |
Strategies for Environmental Pollution Control and Mitigation
Given the persistence of PBBs in the environment, effective control and mitigation strategies are crucial. These strategies can be broadly divided into physical, chemical, and biological methods.
Physical and Chemical Methods: Incineration at high temperatures is a potential method for the disposal of PBB-contaminated materials, but it carries the risk of forming even more toxic byproducts like polybrominated dibenzofurans if not properly controlled. mdpi.com Photodegradation, the breakdown of compounds by light, is another potential degradation pathway. cdc.gov Laboratory studies have shown that PBBs can be degraded by ultraviolet (UV) radiation, leading to the formation of less brominated biphenyls. mdpi.comcdc.gov Specifically, the photolysis of 2,3′,4′,5-tetrabromobiphenyl in an acetonitrile-water solution has been shown to result in debromination. cdc.gov However, the effectiveness of photolysis under natural environmental conditions is not well understood. pops.int
Biological Methods: Bioremediation and phytoremediation are emerging as more environmentally friendly and cost-effective approaches to managing PBB contamination.
Bioremediation utilizes microorganisms to break down pollutants. epa.gov While PBBs are generally resistant to microbial degradation, some studies have shown that they can be biodegraded under certain conditions. mdpi.comcdc.gov For instance, anaerobic microorganisms in river sediments have been found to debrominate higher brominated PBBs to lower brominated forms. cdc.gov Specific bacterial strains have been identified that can degrade certain PBB and polybrominated diphenyl ether (PBDE) congeners. nih.govnih.gov
Phytoremediation involves the use of plants to remove, degrade, or stabilize contaminants in soil and water. epa.gov This can occur through several mechanisms, including phytoextraction (uptake and accumulation in plant tissues), phytodegradation (breakdown within the plant), and rhizodegradation (breakdown in the root zone by associated microbes). mdpi.com Studies have demonstrated the potential of certain plants, like Johnson grass and Canadian wildrye, to remediate soil contaminated with 2,2',5,5'-tetrabromobiphenyl (B1214240). researchgate.net While specific research on the phytoremediation of this compound is lacking, the success with other congeners suggests it may be a viable strategy. epa.govresearchgate.net
Table 2: Environmental Remediation Strategies for PBBs
| Strategy | Description | Potential for this compound | Key Considerations |
|---|---|---|---|
| Incineration | High-temperature destruction of contaminated materials. | Applicable, but with caution. | Risk of forming toxic byproducts like PBDFs. mdpi.com |
| Photodegradation | Breakdown of the compound by UV light. | Demonstrated in laboratory settings for a similar congener. cdc.gov | Effectiveness in the natural environment is uncertain. pops.int |
| Bioremediation | Use of microorganisms to degrade the compound. | Potentially applicable, based on studies with other PBBs. cdc.gov | Requires specific microbial strains and environmental conditions. |
| Phytoremediation | Use of plants to remove or degrade the compound. | Potentially applicable, based on studies with other tetrabromobiphenyls. researchgate.net | Plant selection and environmental factors are critical for success. mdpi.com |
Future Directions in Tetrabromobiphenyl Research and Environmentally Sound Alternatives
Significant research gaps remain in our understanding of the environmental fate and toxicity of many PBB congeners, including this compound. Future research should prioritize congener-specific toxicological assessments to improve the accuracy of risk assessments. inchem.org Long-term studies on the health effects of PBB exposure, particularly for multigenerational cohorts, are also crucial for understanding the full scope of their impact. nih.gov Furthermore, continued monitoring of PBB levels in the environment and biota is necessary to track their persistence and distribution. inchem.org
The development of environmentally sound alternatives to halogenated flame retardants is a critical area of ongoing research. These alternatives should ideally be:
Derived from renewable resources. mdpi.complasticsengineering.org
Inherently less toxic to humans and the environment.
Biodegradable or readily recyclable. plasticsengineering.org
Cost-effective to produce. nih.gov
A variety of bio-based flame retardants are being explored, utilizing natural materials such as:
Cellulose, chitosan, and lignin: These abundant biopolymers can be chemically modified to enhance their flame-retardant properties. mdpi.complasticsengineering.org
Phytic acid: A naturally occurring phosphorus-rich compound found in plants. mdpi.com
DNA: Derived from sources like fish scales, it can act as an effective and eco-friendly flame retardant. mdpi.com
Waste materials: Industrial, food, and plant waste are being investigated as sources for sustainable flame retardants. mdpi.com
The transition to these safer alternatives is essential for mitigating the long-term environmental and health risks associated with persistent organic pollutants like this compound. plasticsengineering.orgnih.gov
Table 3: Examples of Environmentally Sound Alternatives to PBBs
| Alternative | Source | Key Advantages |
|---|---|---|
| Chemically modified lignin | Wood pulp industry byproduct | Renewable, abundant, can be used to create bio-based building blocks. plasticsengineering.org |
| Phosphorus-containing cellulose | Plant-based | Renewable, biodegradable, effective char formation. mdpi.com |
| DNA-based flame retardants | Fish scales, other biological sources | Natural, ecologically beneficial. mdpi.com |
| Flame retardants from agricultural waste | Rice husks, wheat straw, maize stalks | Utilizes waste streams, reduces landfill accumulation. mdpi.com |
Q & A
Q. What analytical methods are recommended for quantifying 2,3,4,5-tetrabromobiphenyl in environmental samples?
Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely used. For accurate quantification, employ internal standards such as 3,3',4,4'-Tetrabromobiphenyl (B-077S) to correct for matrix effects and instrument variability. Alumina column cleanup procedures can isolate target analytes from complex matrices like Aroclors . Ensure calibration standards are prepared in nonpolar solvents (e.g., isooctane) at concentrations like 35 µg/mL, as validated in certified reference materials .
Q. How should researchers prepare standard solutions of this compound for environmental analysis?
Dissolve the compound in a 10% iso-octane/nonane mixed solvent to ensure stability and homogeneity. Stock solutions (e.g., 50 µg/mL) should be stored in amber vials at ambient temperatures (>5°C) to prevent degradation. Verify purity and concentration via GC-ECD, referencing retention times and peak areas against certified standards (e.g., BB-80 from Kanto Reagents) .
Q. What are the critical physical-chemical properties of this compound for environmental fate studies?
Key properties include a boiling point of 401.8°C, vapor pressure of 2.67 × 10⁻⁶ mmHg at 25°C, and a density of 2.14 g/cm³ . These parameters influence its persistence, bioaccumulation potential, and partitioning into organic phases (e.g., sediments or lipids). Use these values to model environmental transport or design lab-scale degradation experiments.
Advanced Research Questions
Q. How can experimental design address contradictions in reported toxicological data for this compound?
Discrepancies in toxicity outcomes (e.g., thyroid dysfunction vs. hepatic effects) may arise from exposure timing, dose regimes, or model organisms. For zebrafish studies, standardize life stages (e.g., embryos vs. adults) and exposure durations. Include endpoints like thyroid hormone levels (T3/T4) and liver histopathology, as demonstrated in studies using BB-80 . Validate findings with multiple internal controls and replicate cohorts.
Q. What methodological challenges arise when isolating this compound from co-occurring polybrominated biphenyls (PBBs) in environmental samples?
Co-elution of isomers (e.g., 2,2',5,5'- vs. This compound) can occur due to similar retention times. Optimize GC columns (e.g., DB-5MS) and temperature programs to enhance resolution. Confirm identities via high-resolution MS or orthogonal techniques like NMR. Cross-validate with isomer-specific standards (e.g., BB-53, BB-56) .
Q. How does the bromination pattern of this compound affect its interaction with biological receptors compared to other PBBs?
The ortho- and para-bromine substituents may sterically hinder binding to thyroid hormone receptors or cytochrome P450 enzymes. Conduct molecular docking simulations using crystallographic data of receptor-ligand complexes (e.g., thyroid receptor β). Compare with structurally similar analogs like 2,2',4,5'-Tetrabromobiphenyl (PBB-49) to isolate substituent effects .
Q. What strategies improve the recovery of this compound during sample extraction from lipid-rich matrices?
Use accelerated solvent extraction (ASE) with hexane:acetone (3:1) to solubilize lipids while retaining target analytes. Follow with gel permeation chromatography (GPC) to remove co-extracted lipids. Recovery rates >85% can be achieved by spiking surrogate standards (e.g., 2,4-Dibromophenol) and correcting for matrix effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
